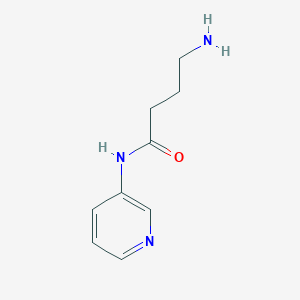
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2F3N2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents to form various substituted derivatives[][1].
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals[][1].
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules[][1].
Industry: The compound is used in the production of surfactants, preservatives, and dye intermediates[][1].
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine: This compound lacks the dihydrochloride component and may have different solubility and stability properties[][1].
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications[][1].
Properties
Molecular Formula |
C5H11Cl2F3N2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)3-10-1-4(9)2-10;;/h4H,1-3,9H2;2*1H |
InChI Key |
ZAFCKJREDRKIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


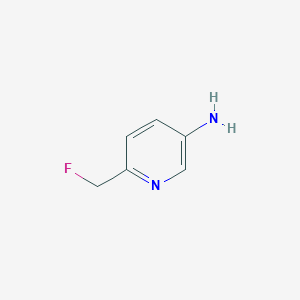
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
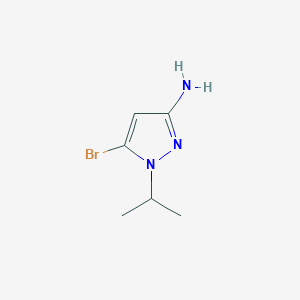
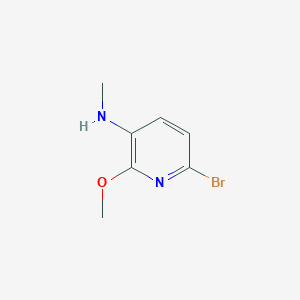

![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
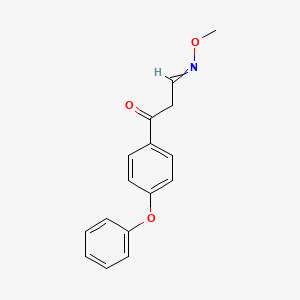
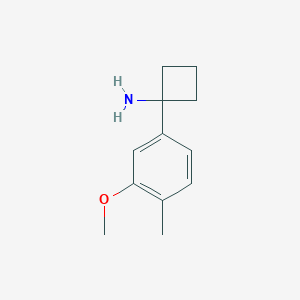
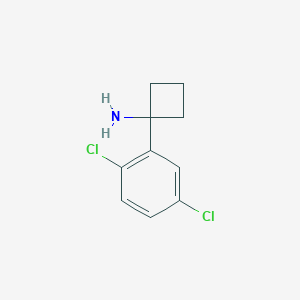
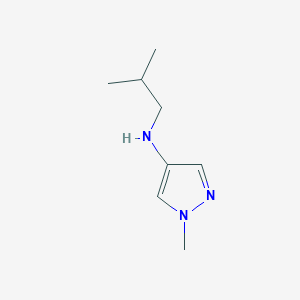
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
